propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761265
InChI: InChI=1S/C9H14F3N3/c1-2-4-13-6-8-3-5-14-15(8)7-9(10,11)12/h3,5,13H,2,4,6-7H2,1H3
SMILES:
Molecular Formula: C9H14F3N3
Molecular Weight: 221.22 g/mol

propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

CAS No.:

Cat. No.: VC15761265

Molecular Formula: C9H14F3N3

Molecular Weight: 221.22 g/mol

* For research use only. Not for human or veterinary use.

propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine -

Specification

Molecular Formula C9H14F3N3
Molecular Weight 221.22 g/mol
IUPAC Name N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine
Standard InChI InChI=1S/C9H14F3N3/c1-2-4-13-6-8-3-5-14-15(8)7-9(10,11)12/h3,5,13H,2,4,6-7H2,1H3
Standard InChI Key ATDDZCCKZFYHEI-UHFFFAOYSA-N
Canonical SMILES CCCNCC1=CC=NN1CC(F)(F)F

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Composition

Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine (CAS: 1856027-21-8) is an amine-substituted pyrazole derivative. Its IUPAC name derives from the parent pyrazole ring, which is substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 5-position with a methyl-propylamine side chain . The molecular structure integrates three distinct functional groups:

  • A pyrazole core (five-membered ring with two adjacent nitrogen atoms)

  • A 2,2,2-trifluoroethyl group (CH2CF3-\text{CH}_2\text{CF}_3) at N1

  • A propylaminomethyl group (CH2NHC3H7-\text{CH}_2-\text{NH}-\text{C}_3\text{H}_7) at C5

The trifluoroethyl group introduces strong electron-withdrawing effects, while the propylamine side chain contributes basicity and potential hydrogen-bonding capacity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H15ClF3N3\text{C}_9\text{H}_{15}\text{ClF}_3\text{N}_3
Molar Mass257.69 g/mol
CAS Registry Number1856027-21-8

Synthetic Approaches and Reaction Pathways

Optimization Challenges

  • Fluorine Stability: The trifluoroethyl group may decompose under strong acidic or basic conditions, necessitating pH-controlled environments .

  • Regioselectivity: Ensuring proper substitution at the pyrazole 5-position requires careful catalyst selection, as demonstrated in related N-alkylpyrazole syntheses.

Physicochemical Properties and Stability

Predicted Properties

Although experimental data (e.g., melting point, solubility) are unavailable, computational models suggest:

  • Lipophilicity: The trifluoroethyl group increases hydrophobicity (logP2.1\log P \approx 2.1), enhancing membrane permeability .

  • Basicity: The secondary amine (pKa9.2\text{p}K_a \approx 9.2) facilitates protonation under physiological conditions.

Spectroscopic Characteristics

  • 1H^1\text{H} NMR: Expected signals include:

    • δ 1.45–1.60 (m, 2H, CH2CH2CH3-\text{CH}_2-\text{CH}_2-\text{CH}_3)

    • δ 3.25 (t, 2H, NHCH2-\text{NH}-\text{CH}_2-)

    • δ 4.50 (q, 2H, CH2CF3-\text{CH}_2\text{CF}_3)

  • 19F^{19}\text{F} NMR: A triplet at δ -70 ppm (J=10 HzJ = 10 \text{ Hz}) for the CF3-\text{CF}_3 group .

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